N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide
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Overview
Description
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of multiple functional groups, including carboxamide, chloroethyl, and trimethoxy groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- typically involves multi-step organic synthesis. The starting material is often phenanthrene, which undergoes a series of reactions to introduce the carboxamide, chloroethyl, and trimethoxy groups. Common synthetic routes include:
Nitration and Reduction: Phenanthrene is first nitrated to introduce nitro groups, which are then reduced to amines.
Amidation: The amines are converted to carboxamides through reaction with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its anticancer properties due to its ability to form DNA crosslinks, leading to cell death.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- involves its interaction with DNA. The chloroethyl groups can form covalent bonds with DNA bases, leading to crosslinking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent. The trimethoxy groups may enhance its solubility and cellular uptake, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenequinone: Similar polycyclic structure but lacks the carboxamide and chloroethyl groups.
9-Anthracenecarboxamide: Similar carboxamide group but different polycyclic backbone.
Bis(2-chloroethyl)amine: Contains chloroethyl groups but lacks the phenanthrene and trimethoxy groups.
Uniqueness
9-Phenanthrenecarboxamide,n,n-bis(2-chloroethyl)-2,3,6-trimethoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA crosslinks sets it apart from other similar compounds, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
69966-70-7 |
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Molecular Formula |
C22H23Cl2NO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2,3,6-trimethoxyphenanthrene-9-carboxamide |
InChI |
InChI=1S/C22H23Cl2NO4/c1-27-15-4-5-16-18(12-15)17-13-21(29-3)20(28-2)11-14(17)10-19(16)22(26)25(8-6-23)9-7-24/h4-5,10-13H,6-9H2,1-3H3 |
InChI Key |
GTPNZQJVMQFLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)C(=O)N(CCCl)CCCl)OC)OC |
Origin of Product |
United States |
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